molecular formula C17H15NO5 B1652873 Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- CAS No. 1618-52-6

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-

Cat. No.: B1652873
CAS No.: 1618-52-6
M. Wt: 313.3 g/mol
InChI Key: LTLAECLFZXWEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of benzoic acid, featuring a carboxycarbonyl group attached to a 2,3-dimethylphenyl moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from benzoic acid

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the carboxycarbonyl group to a different functional group.

  • Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated benzoic acids and other substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The carboxycarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The 2,3-dimethylphenyl group may influence the compound's binding affinity and specificity to certain enzymes or receptors.

Comparison with Similar Compounds

Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- can be compared with other similar compounds such as:

  • Benzoic acid: The parent compound without additional functional groups.

  • 2-(Carboxycarbonyl)benzoic acid: A closely related compound with a similar structure but different substituents.

  • 2,3-Dimethylbenzoic acid: A compound with a similar phenyl group but lacking the carboxycarbonyl group.

Uniqueness: The presence of both the carboxycarbonyl group and the 2,3-dimethylphenyl group makes this compound unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,3-dimethyl-N-oxaloanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-6-5-9-13(11(10)2)18(15(19)17(22)23)14-8-4-3-7-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLAECLFZXWEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431527
Record name Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-52-6
Record name Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 3
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 4
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 5
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Reactant of Route 6
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.